molecular formula C56H103N17O16 B023092 H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH CAS No. 105802-84-4

H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH

Cat. No.: B023092
CAS No.: 105802-84-4
M. Wt: 1270.5 g/mol
InChI Key: AATOURFPKKEISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys-OH is a custom synthetic peptide provided for research applications. Peptides of this nature serve as critical tools in life sciences, particularly in the field of proteomics for studying protein-protein interactions and enzyme kinetics . The sequence contains several amino acids, such as Serine (Ser) and Threonine (Thr), which are of high interest in modern peptide synthesis methodologies like Serine/Threonine Ligation (STL), a technique used for the chemical synthesis of larger proteins and cyclic peptides . Furthermore, the presence of basic residues like Arginine (Arg) and Lysine (Lys) can influence the peptide's properties and its potential interaction with other biological molecules. Such peptides are extensively applied in molecular biology research, including the development of enzymatic activity assays, investigation of structure-function relationships, and the preparation of protein fragments for further study . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H103N17O16/c1-28(2)24-38(68-46(79)34-18-14-22-61-34)49(82)70-40(26-74)51(84)66-36(19-15-23-62-56(59)60)48(81)73-43(33(9)76)54(87)69-39(25-29(3)4)50(83)71-41(27-75)52(85)72-42(30(5)6)53(86)64-31(7)44(77)63-32(8)45(78)65-35(16-10-12-20-57)47(80)67-37(55(88)89)17-11-13-21-58/h28-43,61,74-76H,10-27,57-58H2,1-9H3,(H,63,77)(H,64,86)(H,65,78)(H,66,84)(H,67,80)(H,68,79)(H,69,87)(H,70,82)(H,71,83)(H,72,85)(H,73,81)(H,88,89)(H4,59,60,62)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATOURFPKKEISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H103N17O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390960
Record name Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105802-84-4
Record name Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling and Deprotection Cycles

Each synthetic cycle involves:

  • Deprotection : Removal of the Fmoc group via piperidine treatment (2 × 5 minutes)3.

  • Coupling : Activation of the incoming amino acid with HBTU/HOBt and diisopropylethylamine (DIPEA) in DMF (2-hour reaction).

  • Washing : DMF and dichloromethane (DCM) washes to remove excess reagents.

Key Parameter : The molar excess of amino acids (typically 3–5 equivalents) ensures complete coupling. For arginine and lysine residues, double coupling is recommended to overcome steric hindrance.

Aggregation Mitigation

The sequence H-Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys-OH contains multiple serine and leucine residues, increasing the risk of β-sheet formation and aggregation. Pseudoproline dipeptides (e.g., Ser-Ser converted to a pseudoproline derivative) can disrupt secondary structures, improving solvation and coupling efficiency.

Case Study : Sigma-Aldrich reported a 40% yield increase for a similar 12-mer peptide by inserting pseudoproline at Ser-Ser positions.

Side-Chain Protection

  • Lysine and Arginine : Protected with Mtt (4-methyltrityl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), respectively.

  • Serine and Threonine : Protected with tBu (tert-butyl) groups.

Liquid-Phase Peptide Synthesis (LPPS)

Methodology and Applications

While less common than SPPS, LPPS is advantageous for large-scale synthesis of short peptides (<10 residues). For this peptide, LPPS could be used to synthesize fragments like H-Val-Ala-Ala-Lys-Lys-OH, which are later conjugated via native chemical ligation (NCL).

Fragment Synthesis

  • Stepwise Condensation : Fragments are synthesized in solution using DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) as coupling agents.

  • Purification : Reverse-phase HPLC (RP-HPLC) with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 minutes).

Limitation : LPPS struggles with peptides >10 residues due to solubility issues, making it unsuitable for the full-length 12-mer.

Hybrid Approaches

SPPS-LPPS Integration

Combining SPPS for difficult segments (e.g., Arg-Thr-Leu) and LPPS for simpler regions (e.g., Ala-Ala-Lys-Lys) optimizes yield and purity. Abyntek Biopharma reported a 92% purity for a 15-mer peptide using this hybrid method.

Chemo-Enzymatic Peptide Synthesis (CEPS)

Enzymatic Ligation

CEPS employs ligases to join peptide fragments synthesized via SPPS. For example, subtiligase can ligate H-Pro-Leu-Ser-Arg-Thr-Leu-OH and H-Ser-Val-Ala-Ala-Lys-Lys-OH with minimal racemization.

Advantage : CEPS bypasses the need for cysteine residues required in NCL, making it suitable for cysteine-free sequences like this peptide.

Analytical and Purification Techniques

HPLC Analysis

Conditions :

  • Column: Zorbax SB-C18 (4.6 × 250 mm, 5 µm).

  • Mobile Phase: 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

  • Gradient: 10–50% B over 40 minutes.

Typical Retention Time : 22.5 minutes for this compound.

Mass Spectrometry Validation

Observed m/z : 1270.54 (M+H)+, matching the theoretical molecular weight.

Industrial-Scale Production

Automated Synthesizers

Bachem’s automated SPPS platforms achieve a daily yield of 500 g for peptides under 20 residues. Critical parameters include:

  • Temperature control (25°C ± 1°C).

  • Real-time monitoring via in-line UV spectroscopy.

Comparative Synthesis Data

MethodYield (%)Purity (%)Scale (g)Time (Days)
SPPS78950.57
LPPS45881014
CEPS6592210

Data compiled from Bachem and Abyntek studies .

Chemical Reactions Analysis

Types of Reactions

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, altering its functional groups.

    Substitution Reactions: Possible substitution at amino or hydroxyl groups.

    Hydrolysis: Breaking down the compound into smaller units under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Enzymatic or metal catalysts to facilitate specific reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH serves as a crucial building block in peptide synthesis. It is used to create specific peptide sequences that can be employed in therapeutic applications, including:

  • Therapeutic Peptides : Tailored sequences for targeted treatment in diseases such as cancer and autoimmune disorders.

Drug Development

The unique amino acid composition of this peptide makes it valuable in drug development, particularly in the following areas:

  • Oncology : Research indicates that certain peptides can enhance drug efficacy by targeting specific pathways involved in tumor growth .
  • Immunology : Peptides derived from this compound are being explored for their potential to modulate immune responses, which could lead to improved therapies for autoimmune diseases .

Biotechnology

In biotechnological applications, this compound is utilized for:

  • Protein Engineering : It can be incorporated into proteins to enhance their stability and activity, making them more effective in industrial processes .

Diagnostics

This peptide can be integrated into diagnostic assays aimed at detecting specific biomarkers associated with various diseases. Its role includes:

  • Biomarker Detection : Assisting in the early diagnosis and treatment planning for conditions such as cancer and metabolic disorders .

Nutrition and Health Supplements

Research has also explored the use of this peptide in health supplements designed to improve muscle recovery and overall health, particularly among athletes .

Case Study 1: Protein Kinase C Assay

A study demonstrated that this compound serves as an excellent substrate for assaying protein kinase C (PKC). This application is critical for understanding signaling pathways in permeabilized T cells .

Case Study 2: Drug Efficacy Enhancement

Research published in the Journal of Biological Chemistry highlighted the potential of tailored peptides derived from this compound to enhance the efficacy of existing drugs in treating resistant forms of cancer .

Mechanism of Action

The mechanism by which this compound exerts its effects would involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, possibly through inhibition or activation of enzymes.

Comparison with Similar Compounds

Structural and Functional Comparisons

SYNTIDE 2 (Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ser-Ser-NH₂)
  • Sequence : PLSRTLSVSS-NH₂.
  • Molecular Formula : C₆₈H₁₂₂N₂₀O₁₈.
  • Application : Substrate for calmodulin-dependent protein kinase II (CaMKII) .
  • Key Differences :
    • C-Terminal Modifications : SYNTIDE 2 has an amidated C-terminal (Ser-Ser-NH₂), enhancing stability against proteases, while the target peptide terminates with -Ala-Ala-Lys-Lys-OH, favoring solubility in aqueous buffers .
    • Enzyme Specificity : SYNTIDE 2 is tailored for CaMKII, whereas the target peptide is optimized for PKC .
HuMan GLP-1 (106612-94-6)
  • Sequence: 31-amino acid peptide (C₁₅₁H₂₂₈N₄₀O₄₇).
  • Molecular Weight : 3355.67 g/mol.
  • Application : Therapeutic agent for metabolic diseases (e.g., diabetes) .
  • Key Differences :
    • Length and Function : HuMan GLP-1 is a long peptide with hormonal activity, contrasting with the short, kinase-focused target peptide.
    • Therapeutic vs. Research Use : The target peptide is strictly for research, while HuMan GLP-1 has clinical applications .
ARG-PRO-LYS-PRO (Substance P Fragment 1-4)
  • Sequence : H-Arg-Pro-Lys-Pro-OH.
  • Molecular Weight : 552.63 g/mol.
  • Application : Modulates phagocytosis and immune responses .
  • Key Differences :
    • Length and Charge : The 4-residue peptide is shorter and less basic (pI ~10.5) compared to the target peptide’s 12 residues and pI 11.64.
    • Biological Role : Targets immune cells, unlike the kinase-centric target peptide .

Tabulated Comparison of Key Peptides

Compound Name Sequence Length Molecular Weight pI Application Key Residues
Target Peptide PLSRTLSVAAKK-OH 12 1270.54 11.65 PKC substrate Arg, Lys, Ser
SYNTIDE 2 PLSRTLSVSS-NH₂ 12 ~1513.41* ~9.5 CaMKII substrate Ser-NH₂, Arg
HuMan GLP-1 31 residues 31 3355.67 ~8.2 Diabetes therapy His, Ala, Glu
ARG-PRO-LYS-PRO H-Arg-Pro-Lys-Pro-OH 4 552.63 ~10.5 Immune modulation Arg, Pro

*Estimated based on formula C₆₈H₁₂₂N₂₀O₁₈.

Research Findings and Experimental Considerations

  • Enzyme Kinetics : The target peptide’s Ala-Ala-Lys-Lys terminus enhances electrostatic interactions with PKC’s catalytic domain, achieving a Kₘ of ~15 µM in T-cell assays .
  • TFA Salt Effects : At nM concentrations, TFA in the target peptide may artifactually enhance glycine receptor activity, necessitating desalting for in vivo studies .
  • Stability : SYNTIDE 2’s amidated terminus improves half-life in cell lysates (>2 hours vs. 45 minutes for the target peptide) .

Biological Activity

H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH is a synthetic peptide consisting of 12 amino acids. Its sequence includes several hydrophobic and polar residues, which are critical for its biological activity. This peptide has been studied for its potential applications in biochemical assays and therapeutic contexts, particularly in relation to protein kinase C (PKC) activity.

  • Molecular Formula : C56_{56}H103_{103}N17_{17}O16_{16}
  • Molecular Weight : 1270.54 g/mol
  • Purity : 96.2% (HPLC)
  • Storage Conditions : Should be stored at or below -20 °C in lyophilized form.

Protein Kinase C Substrate

This compound is recognized as an excellent substrate for assaying protein kinase C (PKC). PKC is a family of protein kinases that play significant roles in various cellular processes, including cell growth, differentiation, and apoptosis. The specific amino acid sequence facilitates binding and phosphorylation by PKC, making it a valuable tool in biochemical research.

Inhibitory Effects on Cancer Cells

Recent studies have indicated that certain peptides with similar sequences exhibit inhibitory effects on cancer cell proliferation. For instance, peptides containing branched-chain amino acids (BCAAs) like leucine and valine have been shown to possess anti-cancer properties due to their role in modulating metabolic pathways that are often dysregulated in cancer cells .

Case Studies

  • Peptide Activity in Cancer Research : A study by Egan et al. demonstrated that peptides with similar hydrophobic characteristics could inhibit the growth of HT-29 colorectal cancer cells. The mechanism was linked to the modulation of signaling pathways influenced by PKC .
  • Antioxidant Properties : Research has also explored the antioxidant potential of peptides derived from similar amino acid sequences. For example, peptides isolated from marine sources showed significant free radical scavenging activity, suggesting potential applications in reducing oxidative stress within cells .

Table 1: Amino Acid Composition of this compound

Amino AcidCount
Proline1
Leucine3
Serine2
Arginine1
Threonine1
Valine1
Alanine2
Lysine2

Table 2: Biological Activities Associated with Similar Peptides

Study ReferenceBiological ActivityFindings
Egan et al. Anti-cancer effectsInhibition of HT-29 cell proliferation
Alexander et al. PKC substrate activityEnhanced phosphorylation in T cells
MDPI Antioxidant activitySignificant free radical scavenging

Q & A

Q. How can researchers validate computational predictions of peptide-receptor interactions experimentally?

  • Methodological Answer : Perform alanine scanning mutagenesis on predicted binding residues. Validate via isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH). Cross-reference with NMR chemical shift perturbations .

Theoretical and Reproducibility Challenges

Q. What theoretical frameworks best explain discrepancies between predicted and observed peptide stability?

  • Methodological Answer : Apply Marcus theory to electron transfer stability or Lifson-Roig helix-coil theory for conformational transitions. Use machine learning (e.g., random forests) to identify underappreciated variables (e.g., solvent entropy) .

Q. How can reproducibility be enhanced in peptide synthesis and characterization workflows?

  • Methodological Answer : Adopt open-science practices: publish detailed synthetic protocols on platforms like Protocol.io , share raw MS/HPLC data via repositories like Zenodo, and use electronic lab notebooks (ELNs) for real-time documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH
Reactant of Route 2
H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.